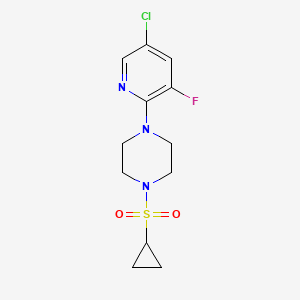
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine typically involves multiple steps, starting from commercially available starting materials. The process generally includes:
Formation of the pyridine ring: This step involves the chlorination and fluorination of a pyridine derivative.
Piperazine ring formation: The final step involves the coupling of the substituted pyridine with piperazine under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes:
Batch or continuous flow reactors: To handle large volumes and improve reaction efficiency.
Purification techniques: Such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of halogens (chlorine and fluorine) on the pyridine ring.
Oxidation and reduction reactions: These can modify the functional groups attached to the piperazine ring.
Coupling reactions: To form more complex molecules by linking with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the functional groups.
Aplicaciones Científicas De Investigación
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has several scientific research applications:
Medicinal chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological studies: Used in the study of biological pathways and mechanisms due to its unique structural features.
Industrial applications: Employed as an intermediate in the synthesis of more complex organic compounds used in various industries.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-3-fluoropyridin-2-yl)ethanone: Shares the pyridine ring with similar substitutions but lacks the piperazine and cyclopropanesulfonyl groups.
1-(5-Chloro-3-fluoropyridin-2-yl)cyclopentane-1-carbonitrile: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is unique due to its combination of a piperazine ring with both a 5-chloro-3-fluoropyridin-2-yl group and a cyclopropanesulfonyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)-4-cyclopropylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2S/c13-9-7-11(14)12(15-8-9)16-3-5-17(6-4-16)20(18,19)10-1-2-10/h7-8,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXLREOPUZGEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2578106.png)
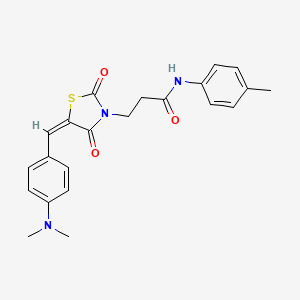
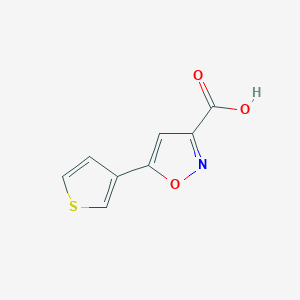
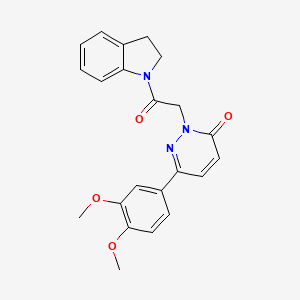
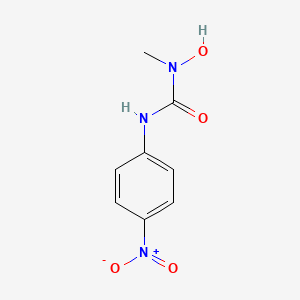
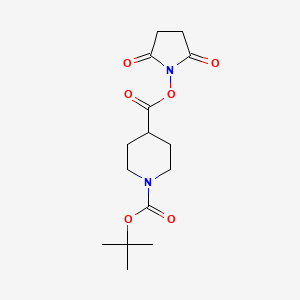
![3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2578112.png)
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
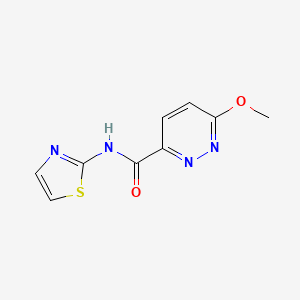
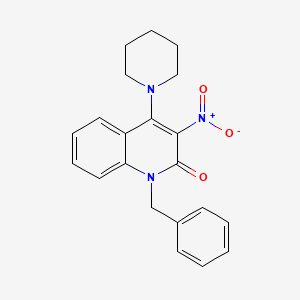
![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
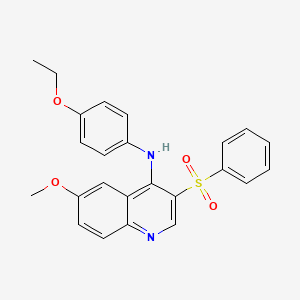
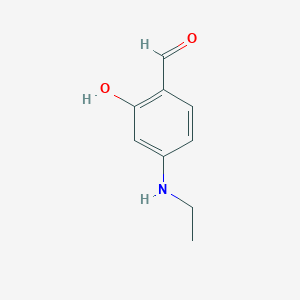
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)
